molecular formula C14H20ClN3O2 B1426776 (2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride CAS No. 1332528-83-2

(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

Cat. No. B1426776
M. Wt: 297.78 g/mol
InChI Key: LNKKAMCKSOBFDV-UHFFFAOYSA-N
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Description

“(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride” is a chemical compound with the molecular formula C14H20ClN3O2. It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density. Unfortunately, these specific properties for this compound are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ring-Fission and Bond Cleavage Reactions : A study by Jäger et al. (2002) explored the reactions of N-methylamine derivatives with oxadiazoles, demonstrating ring fission and C-C bond cleavage, leading to the formation of various compounds including N′-benzoyl-N-methylguanidine and N,N′-dimethylmethanediamine (Jäger, Laggner, Mereiter, & Holzer, 2002).

  • Synthesis and Spectral Analysis : Rasool et al. (2016) synthesized a series of molecules with multiple functional groups, including the target compound, to study their antibiotic effect and lipoxygenase activity. This research provides insight into the synthetic process and spectral analysis of related compounds (Rasool, Aziz‐ur‐Rehman, Abbasi, Siddiqui, & Shah, 2016).

  • Synthesis and Evaluation of Analogues : A study by Siddiqui et al. (2014) focused on synthesizing N-substituted oxadiazole derivatives, evaluating their antibacterial and anti-enzymatic potential. This work contributes to understanding the structure-activity relationships of similar compounds (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).

Pharmacological Applications

  • Antimicrobial Activities : The antimicrobial potential of 1,3,4-oxadiazole derivatives was highlighted in a study by Al-Wahaibi et al. (2021), which synthesized N-Mannich bases from oxadiazole-thiones and evaluated their activities against various bacterial strains (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

  • Antibacterial and Antifungal Activities : Bektaş et al. (2007) synthesized triazole derivatives with oxadiazole components, showing good to moderate activities against various microorganisms. This research demonstrates the potential of oxadiazole compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Anti-Inflammatory and Analgesic Agents : Wagle et al. (2008) conducted a study on the synthesis of oxadiazoles as potential non-steroidal anti-inflammatory and analgesic agents. This research adds to the understanding of the medicinal applications of oxadiazole derivatives (Wagle, Adhikari, & Kumari, 2008).

properties

IUPAC Name

2-[5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2.ClH/c1-10-4-5-12(11(2)8-10)18-9-14-16-13(17-19-14)6-7-15-3;/h4-5,8,15H,6-7,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKKAMCKSOBFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC(=NO2)CCNC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
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(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
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(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

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